- A Self-Assembled Cage with Endohedral Acid Groups both Catalyzes Substitution Reactions and Controls Their Molecularity, Chemistry - A European Journal, 2019, 25(43), 10232-10238
Cas no 968-39-8 ((Ethoxydiphenylmethyl)benzene)
(Ethoxydiphenylmethyl)benzene structure
Product Name:(Ethoxydiphenylmethyl)benzene
Número CAS:968-39-8
MF:C21H20O
Megavatios:288.382905960083
CID:1002061
Update Time:2023-11-22
(Ethoxydiphenylmethyl)benzene Propiedades químicas y físicas
Nombre e identificación
-
- 1,1'',1''''-(ethoxymethanetriyl)tribenzene
- (Ethoxydiphenylmethyl)benzene
- [ethoxy(diphenyl)methyl]benzene
- ETHYLTRITYLETHER
- 1,1′,1′′-(Ethoxymethylidyne)tris[benzene] (ACI)
- Ether, ethyl trityl (6CI, 7CI, 8CI)
- (Ethoxy-diphenylmethyl)benzene
- Ethoxytriphenylmethane
- Ethyl triphenylmethyl ether
- Ethyl trityl ether
- NSC 163320
- Trityl ethyl ether
-
- Renchi: 1S/C21H20O/c1-2-22-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17H,2H2,1H3
- Clave inchi: HEXJOZGCQASJOM-UHFFFAOYSA-N
- Sonrisas: O(C(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)CC
(Ethoxydiphenylmethyl)benzene PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| TRC | E892990-500mg |
(Ethoxydiphenylmethyl)benzene |
968-39-8 | 500mg |
$75.00 | 2023-05-18 | ||
| TRC | E892990-1g |
(Ethoxydiphenylmethyl)benzene |
968-39-8 | 1g |
$ 105.00 | 2022-06-05 | ||
| TRC | E892990-5g |
(Ethoxydiphenylmethyl)benzene |
968-39-8 | 5g |
$557.00 | 2023-05-18 | ||
| TRC | E892990-10g |
(Ethoxydiphenylmethyl)benzene |
968-39-8 | 10g |
$ 800.00 | 2023-09-07 | ||
| TRC | E892990-1000mg |
(Ethoxydiphenylmethyl)benzene |
968-39-8 | 1g |
$133.00 | 2023-05-18 |
(Ethoxydiphenylmethyl)benzene Métodos de producción
Métodos de producción 1
Métodos de producción 2
Métodos de producción 3
Condiciones de reacción
Referencia
- Single-electron-transfer-initiated thermal reactions of arylmethyl halides. Part 15. The reaction of triphenylmethyl bromide with potassium O-ethyl dithiocarbonate (Potassium xanthate) in benzene and cumene. A note of caution on the application of the radical trap dicyclohexylphosphine as a probe for electron-transfer-initiated reactions of triphenylmethyl halides, Journal of the Chemical Society, 1990, (1990), 2009-15
Métodos de producción 4
Condiciones de reacción
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Ethanol , Dichloromethane ; 1 h, rt
Referencia
- Trityl Isocyanide as a Mechanistic Probe in Multicomponent Chemistry: Walking the Line between Ugi- and Strecker-type Reactions, Chemistry - A European Journal, 2016, 22(23), 7837-7842
Métodos de producción 5
Condiciones de reacción
1.1 Solvents: 1,2-Dichloroethane
Referencia
- Regioselective N- or O-tritylation of 2(1H)-pyridone - (triphenylmethyl)pyridones as tritylation agents, Chemische Berichte, 1983, 116(9), 3011-26
Métodos de producción 6
Condiciones de reacción
1.1 Catalysts: Trimethylsilyl triflate
Referencia
- Trimethysilyl triflate in organic synthesis. Part 11, Tetrahedron, 1981, 37(23), 3899-910
Métodos de producción 7
Condiciones de reacción
Referencia
- Novel synthesis of some mixed arylmethylalkyl ethers, Canadian Journal of Chemistry, 1966, 44(19), 2337-9
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Oxygen Solvents: tert-Butylbenzene
1.2 Reagents: Sodium ethoxide
1.2 Reagents: Sodium ethoxide
Referencia
- Single electron transfer initiated thermal reactions of arylmethyl halides. Part 14. The reaction of triphenylmethyl halides with tributylphosphine and tributylamine in apolar solvents, Journal of the Chemical Society, 1989, (1989), 1513-20
Métodos de producción 9
Métodos de producción 10
Métodos de producción 11
Condiciones de reacción
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Ethanol ; rt; rt → 78 °C; 30 min, 78 °C
Referencia
- Microwave assisted transformation of compounds capable of internal reorientation, Proceedings of the International Electronic Conference on Synthetic Organic Chemistry, 2007, (2007),
Métodos de producción 12
Condiciones de reacción
1.1 Solvents: Ethanol ; 4 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
Referencia
- Tetrazoles: XLIV. Synthesis and chemical properties of 5-substituted 2-triphenylmethyltetrazoles, Russian Journal of Organic Chemistry (Translation of Zhurnal Organicheskoi Khimii), 2002, 38(9), 1360-1369
Métodos de producción 13
Métodos de producción 14
Métodos de producción 15
Métodos de producción 16
Condiciones de reacción
1.1 Catalysts: Trimethylsilyl triflate
Referencia
- Trialkylsilyl triflates in organic synthesis. Part 10. A facile procedure for O-tritylation, Tetrahedron Letters, 1981, 22(22), 2107-8
Métodos de producción 17
Condiciones de reacción
Referencia
- Triaryl methane derivatives as antiproliferative agents, Bioorganic & Medicinal Chemistry Letters, 2004, 14(2), 347-350
Métodos de producción 18
Métodos de producción 19
Condiciones de reacción
Referencia
- A rapid, simple, and mild procedure for alkylation of phenols, alcohols, amides, and acids, Tetrahedron, 1979, 35(18), 2169-73
Métodos de producción 20
Condiciones de reacción
Referencia
- Interaction of tetraalkoxysilanes with stable carbonium ions, Izvestiya Akademii Nauk SSSR, 1972, (1972), 678-80
(Ethoxydiphenylmethyl)benzene Raw materials
- (chlorodiphenylmethyl)benzene
- Triphenyl methanol
- Silane, trimethyl(triphenylmethoxy)-
- 5-Phenyl-2-trityltetrazole
- N,1-diphenylmethanimine
- Carbonodithioic acid, O-ethyl S-(triphenylmethyl) ester
- Benzene,1,1',1''-(isocyanomethylidyne)tris-
- Methyl Triphenylmethyl Ether
- 4(1H)-Pyridinone, 1-(triphenylmethyl)-
(Ethoxydiphenylmethyl)benzene Preparation Products
(Ethoxydiphenylmethyl)benzene Literatura relevante
-
Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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